26RFa

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This peptide is characterized by a conserved C-terminal RFamide sequence and plays a crucial role in various physiological processes, including energy homeostasis, glucose metabolism, and feeding behavior . The 26RFa peptide activates the pyroglutamylated RFamide peptide receptor (QRFPR), a class A G protein-coupled receptor (GPCR), making it an attractive target for drug development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 26RFa involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids . The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. After the assembly of the peptide chain, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

26RFa undergoes various chemical reactions, including:

Oxidation: The oxidation of methionine residues in this compound can occur under oxidative stress conditions.

Reduction: Reduction reactions can target disulfide bonds within the peptide, altering its conformation and activity.

Substitution: Point-substitution of phenylalanine residues in this compound has been studied to understand its structure-activity relationship.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific amino acid analogs, such as para-chloro phenylalanine.

Major Products Formed

Oxidation: Oxidized this compound with altered methionine residues.

Reduction: Reduced this compound with disrupted disulfide bonds.

Substitution: Modified this compound with substituted phenylalanine residues.

Wissenschaftliche Forschungsanwendungen

26RFa has diverse scientific research applications, including:

Chemistry: Used as a model peptide for studying peptide-receptor interactions and structure-activity relationships.

Biology: Investigated for its role in regulating feeding behavior, energy homeostasis, and glucose metabolism

Medicine: Explored as a potential therapeutic target for treating obesity, diabetes, and eating disorders

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

26RFa exerts its effects by binding to the pyroglutamylated RFamide peptide receptor (QRFPR). This interaction triggers intracellular signaling pathways, including the mobilization of intracellular calcium and the inhibition of cyclic adenosine monophosphate (cAMP) production . The activation of QRFPR by this compound influences various physiological processes, such as feeding behavior, energy expenditure, and glucose homeostasis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Neuropeptide FF (NPFF): Another RFamide peptide involved in pain modulation and cardiovascular regulation.

RFamide-related peptide (RFRP): Plays a role in reproductive functions and stress responses.

Prolactin-releasing peptide (PrRP): Involved in the regulation of prolactin release and energy balance.

Kisspeptin: Regulates reproductive hormone secretion and puberty onset.

Uniqueness of 26RFa

This compound is unique due to its specific role in regulating feeding behavior and glucose metabolism. Its ability to act as an incretin and enhance insulin sensitivity distinguishes it from other RFamide peptides . Additionally, the structural features of this compound, such as its C-terminal heptapeptide, contribute to its specific binding and activation of QRFPR .

Biologische Aktivität

26RFa, also known as QRFP (pyroglutamylated RF-amide peptide), is a neuropeptide that plays a significant role in various physiological processes, particularly in the regulation of appetite, glucose homeostasis, and energy metabolism. It acts primarily through its receptor, GPR103, which is a G protein-coupled receptor (GPCR) involved in mediating the effects of this neuropeptide across multiple biological systems.

This compound is predominantly expressed in the hypothalamus and other brain regions associated with energy balance and feeding behavior. Research has demonstrated that this compound stimulates appetite by modulating the neuropeptide Y (NPY) and proopiomelanocortin (POMC) pathways in the arcuate nucleus of the hypothalamus. Specifically, it enhances NPY expression while inhibiting POMC neurons, leading to increased food intake. This orexigenic effect is further supported by studies showing that intracerebroventricular (i.c.v.) administration of this compound results in dose-dependent increases in food consumption in rodent models .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Mechanism/Effect |

|---|---|

| Appetite Stimulation | Increases NPY expression; decreases POMC expression; enhances food intake |

| Glucose Homeostasis | Enhances insulin sensitivity; stimulates insulin secretion from pancreatic β-cells |

| Energy Metabolism | Regulates thermogenesis and lipogenesis; involved in energy balance control |

| Reproductive Function | Up-regulates gonadotropic axis; influences puberty onset |

Appetite Regulation

The orexigenic activity of this compound has been well-documented. Studies indicate that this neuropeptide's administration leads to significant increases in body weight and fat mass, particularly when combined with high-fat diets. The mechanism involves the interplay between this compound and leptin, where this compound can antagonize leptin's effects on appetite regulation . Additionally, chronic administration studies show that 43RFa, a related peptide, exhibits even stronger appetite-stimulating effects than this compound .

Glucose Homeostasis

Recent findings reveal that this compound plays a crucial role in glucose metabolism. In humans, plasma levels of this compound correlate positively with insulin levels, particularly in obese individuals and those with type 2 diabetes. During oral glucose tolerance tests, circulating levels of this compound increase significantly, suggesting its involvement in glucose regulation . Experimental data indicate that this compound can mitigate glucose-induced hyperglycemia, enhancing insulin sensitivity and promoting insulin secretion from pancreatic β-cells via direct action on GPR103 .

Case Studies

- Obesity and Insulin Sensitivity : A clinical study involving obese participants showed elevated plasma levels of this compound correlated with higher insulin levels. This suggests that targeting the this compound/GPR103 pathway could be beneficial for managing obesity-related insulin resistance .

- Feeding Behavior Modulation : In a controlled experiment with fasted mice, administration of this compound resulted in increased food intake and upregulation of its precursor mRNA in the hypothalamus, indicating its role as a key regulator of feeding behavior under energy deficit conditions .

Eigenschaften

IUPAC Name |

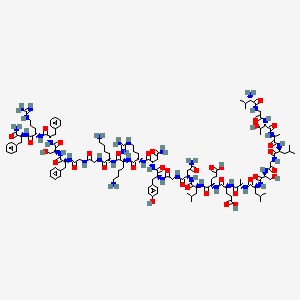

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H197N37O36/c1-65(2)49-84(157-107(182)70(10)146-125(200)104(71(11)167)164-100(175)62-144-124(199)103(132)68(7)8)109(184)142-61-99(174)149-92(63-165)122(197)159-85(50-66(3)4)116(191)145-69(9)106(181)150-81(41-43-101(176)177)114(189)155-82(42-44-102(178)179)115(190)158-86(51-67(5)6)117(192)161-90(56-94(130)169)110(185)143-60-98(173)148-88(55-75-37-39-76(168)40-38-75)118(193)162-91(57-95(131)170)121(196)154-79(35-25-47-138-126(134)135)112(187)152-78(34-22-24-46-129)111(186)151-77(33-21-23-45-128)108(183)141-58-96(171)140-59-97(172)147-87(53-73-29-17-13-18-30-73)119(194)163-93(64-166)123(198)160-89(54-74-31-19-14-20-32-74)120(195)153-80(36-26-48-139-127(136)137)113(188)156-83(105(133)180)52-72-27-15-12-16-28-72/h12-20,27-32,37-40,65-71,77-93,103-104,165-168H,21-26,33-36,41-64,128-129,132H2,1-11H3,(H2,130,169)(H2,131,170)(H2,133,180)(H,140,171)(H,141,183)(H,142,184)(H,143,185)(H,144,199)(H,145,191)(H,146,200)(H,147,172)(H,148,173)(H,149,174)(H,150,181)(H,151,186)(H,152,187)(H,153,195)(H,154,196)(H,155,189)(H,156,188)(H,157,182)(H,158,190)(H,159,197)(H,160,198)(H,161,192)(H,162,193)(H,163,194)(H,164,175)(H,176,177)(H,178,179)(H4,134,135,138)(H4,136,137,139)/t69-,70-,71+,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWYMHBRJDWMIS-AULSSRMGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H197N37O36 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2818.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.